molecular formula C20H40 B130007 (1R,2S)-1-heptyl-2-octylcyclopentane CAS No. 155976-51-5

(1R,2S)-1-heptyl-2-octylcyclopentane

Cat. No.: B130007
CAS No.: 155976-51-5
M. Wt: 280.5 g/mol
InChI Key: UKVVPDHLUHAJNZ-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Isoprostane, also known as (8beta)-prostane or 8-epi-PGF2alpha, belongs to the class of organic compounds known as cycloalkanes. These are saturated monocyclic hydrocarbons (with or without side chains). 8-Isoprostane is considered to be a practically insoluble (in water) and relatively neutral molecule. 8-Isoprostane has been found in human skin and adipose tissue tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, 8-isoprostane is primarily located in the membrane (predicted from logP). In humans, 8-isoprostane is involved in the suprofen action pathway, the lumiracoxib action pathway, the acetaminophen action pathway, and the phenylbutazone action pathway. 8-Isoprostane is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
8beta-prostane is a 1-heptyl-2-octylcyclopentane.

Properties

CAS No.

155976-51-5

Molecular Formula

C20H40

Molecular Weight

280.5 g/mol

IUPAC Name

(1R,2S)-1-heptyl-2-octylcyclopentane

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m1/s1

InChI Key

UKVVPDHLUHAJNZ-UXHICEINSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CCC[C@H]1CCCCCCC

SMILES

CCCCCCCCC1CCCC1CCCCCCC

Canonical SMILES

CCCCCCCCC1CCCC1CCCCCCC

155976-51-5

physical_description

Solid

Synonyms

15-F(2t)-IsoP
15-F(2t)-isoprostane
15-F2t-IsoP
15-F2t-isoprostane
8-epi-PGF2 alpha
8-epi-PGF2alpha
8-epi-prostaglandin F2alpha
8-epiprostaglandin F2alpha
8-F(2t)-isoprostane
8-iso-PGF(2alpha)
8-iso-PGF2alpha
8-isoprostaglandin F2alpha
8-isoprostane
isoprostaglandin F2alpha type-III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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